

# 2-Chloro-1-methoxypropane chemical properties and structure

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## Compound of Interest

Compound Name: 2-Chloro-1-methoxypropane

CAS No.: 5390-71-6

Cat. No.: B1607285

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An In-Depth Technical Guide to **2-Chloro-1-methoxypropane**: Structure, Properties, and Synthetic Applications

## Introduction

**2-Chloro-1-methoxypropane** (CAS No: 5390-71-6) is a halogenated ether of significant interest in synthetic organic chemistry.[1][2] Structurally, it features a propane backbone substituted with a chlorine atom at the C2 position and a methoxy group at the C1 position, rendering the C2 carbon chiral. This bifunctional nature makes it a versatile building block and a key intermediate in the industrial synthesis of agrochemicals, most notably the herbicide metolachlor.[3][4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, primary synthesis methodologies, and characteristic reactivity, aimed at researchers and professionals in chemical and drug development.

## Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and application. **2-Chloro-1-methoxypropane** is systematically named according to IUPAC

nomenclature, and its structure is unambiguously defined by various chemical identifiers.

Table 1: Chemical Identifiers for **2-Chloro-1-methoxypropane**

Identifier	Value	Source(s)
IUPAC Name	2-chloro-1-methoxypropane	[1][6]
Synonyms	2-Chloropropyl methyl ether	[2][4][6]
CAS Number	5390-71-6	[1][6]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> ClO	[1][4]
Molecular Weight	108.57 g/mol	[1][3][4]
Canonical SMILES	CC(COC)Cl	[1][6]
InChIKey	SIBFNWWZWVJH- UHFFFAOYSA-N	[1][6]

The molecule's structure, featuring a secondary alkyl chloride, is pivotal to its reactivity, which will be discussed in later sections.

Caption: 2D Structure of **2-Chloro-1-methoxypropane**.

## Physicochemical Properties

The physical properties of **2-chloro-1-methoxypropane** are essential for its handling, purification, and use in reactions. It exists as a volatile liquid at room temperature.[4]

Table 2: Physicochemical Data for **2-Chloro-1-methoxypropane**

Property	Value	Unit	Source(s)
Appearance	Colorless liquid	-	[4]
Density	0.9946	g/cm <sup>3</sup>	[4][5]
Boiling Point	122.94 (rough estimate)	°C	[4][5]
Refractive Index	1.4075	-	[5]
XLogP3-AA	1.1	-	[1]
Rotatable Bonds	2	-	[1]

## Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **2-chloro-1-methoxypropane**. The molecule's asymmetry gives rise to a distinct NMR spectrum.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is highly informative, showing four unique proton environments.[4] The deshielding effect of the electronegative chlorine and oxygen atoms significantly influences the chemical shifts.[4]

Table 3: <sup>1</sup>H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Integration
-CH(Cl)CH <sub>3</sub>	1.2 - 1.7	Doublet	~6-7 Hz	3H
-OCH <sub>3</sub>	3.3 - 3.4	Singlet	N/A	3H
-CH <sub>2</sub> OCH <sub>3</sub>	3.4 - 3.8	Doublet	~5-6 Hz (est.)	2H
-CH(Cl)CH <sub>2</sub> -	3.8 - 4.2	Sextet	~6-7 Hz	1H

- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.[4] The carbon attached to the oxygen

(-CH<sub>2</sub>O-) is significantly deshielded, appearing downfield around 78-82 ppm.[4] The methyl carbon adjacent to the chlorine appears in the 15-25 ppm range.[4]

- Mass Spectrometry and Infrared (IR) Spectroscopy: Mass spectra are available and would be expected to show a characteristic isotopic pattern for the chlorine atom (<sup>35</sup>Cl/<sup>37</sup>Cl).[6][7] IR spectra would confirm the presence of C-O ether linkages and C-Cl bonds.[6]

## Synthesis and Regioselective Considerations

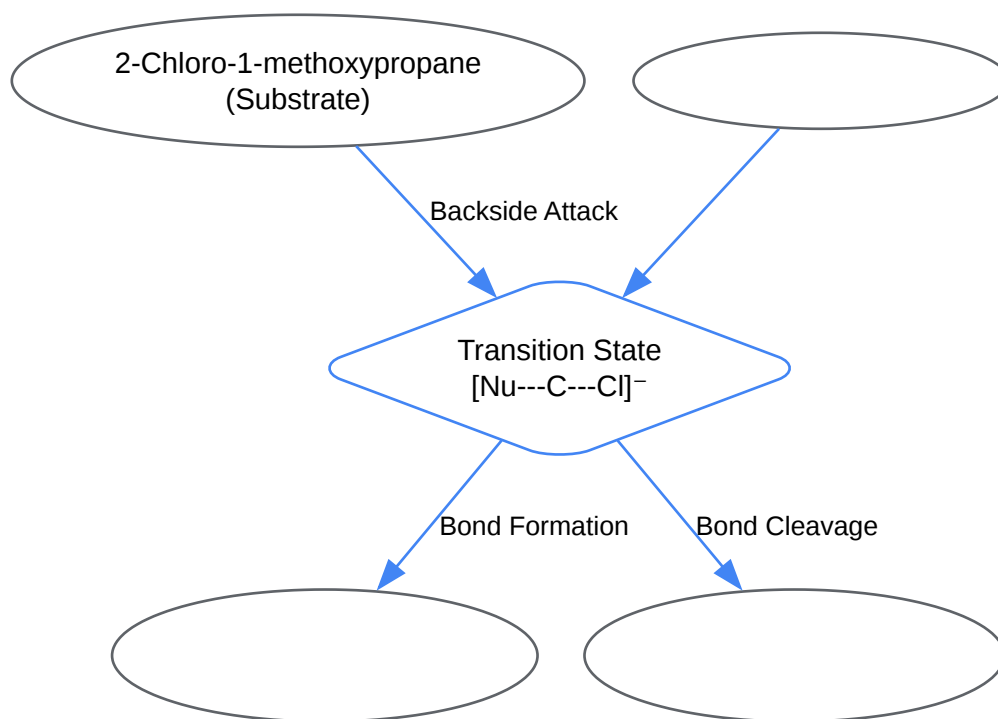
The controlled synthesis of **2-chloro-1-methoxypropane** is crucial for its industrial use, demanding high regioselectivity to avoid the formation of its isomer, 1-chloro-2-methoxypropane.

- From 1-Methoxy-2-propanol: A prevalent laboratory and industrial method is the chlorination of 1-methoxy-2-propanol.[4][5]
  - Expertise & Causality: This reaction converts a secondary hydroxyl group into a chloride. Reagents like thionyl chloride (SOCl<sub>2</sub>) or phosphorus trichloride (PCl<sub>3</sub>) are effective for this transformation.[3][4] The hydroxyl group is a poor leaving group; these reagents convert it into a much better leaving group (a chlorosulfite or phosphite ester intermediate), which is then readily displaced by a chloride ion via an S<sub>N</sub>2 or S<sub>N</sub>i mechanism. To maximize yield and prevent acid-catalyzed side reactions, the process is often conducted at low temperatures (0–5 °C) and may include a weak base like pyridine to neutralize the HCl byproduct.[3]
- Hydrochlorination of 2-Methoxypropene: An alternative regioselective strategy is the electrophilic addition of hydrogen chloride (HCl) to 2-methoxypropene.[3]
  - Expertise & Causality: This reaction is an excellent example of Markovnikov's rule. The proton from HCl adds to the less substituted carbon of the alkene double bond (the terminal CH<sub>2</sub>), generating a more stable tertiary carbocation intermediate (stabilized by resonance from the adjacent oxygen). The chloride ion then attacks this carbocation, yielding the desired **2-chloro-1-methoxypropane** with high selectivity.[3] This method provides precise control over the product's regiochemistry based on the electronic properties of the substrate.[3]

## Chemical Reactivity and Synthetic Utility

The synthetic value of **2-chloro-1-methoxypropane** stems from its identity as a secondary alkyl halide, allowing it to participate in a range of nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: As a secondary alkyl chloride, it can react via both  $S_N1$  and  $S_N2$  pathways.[3] The choice of mechanism is dictated by the reaction conditions:
  - $S_N2$  Reactions: Favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds with an inversion of stereochemistry at the chiral center.[8]
  - $S_N1$  Reactions: Favored by weak nucleophiles and polar protic solvents, which can stabilize the secondary carbocation intermediate formed upon cleavage of the C-Cl bond. [3][8]



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Caption: Generalized  $S_N2$  Reaction Pathway.

- Grignard Reagent Formation: It can react with magnesium metal to form the corresponding Grignard reagent, (1-methoxypropan-2-yl)magnesium chloride.[3] This transforms the electrophilic carbon into a potent nucleophile, widely used for creating new carbon-carbon bonds.[9]
- Elimination Reactions: In the presence of a strong, sterically hindered base, it can undergo elimination reactions to yield alkenes.[4]
- Primary Application: Its most significant industrial application is as a crucial intermediate in the manufacture of metolachlor, a widely used herbicide.[4][5]

## Experimental Protocols

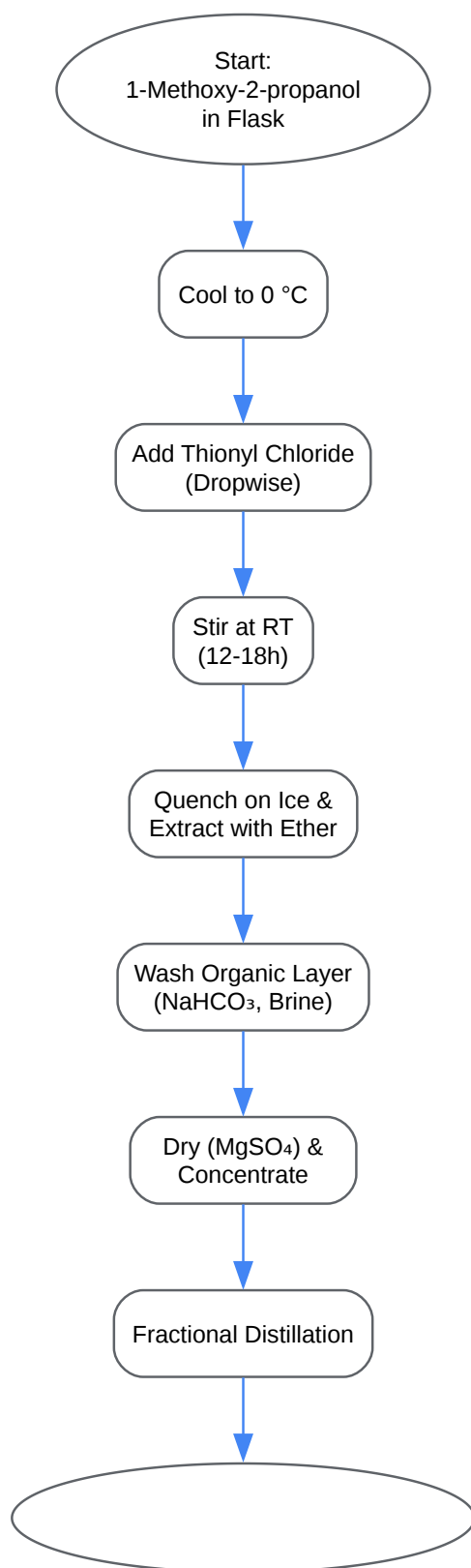
The following protocols are illustrative and should be performed with appropriate safety precautions by trained personnel.

### Protocol 1: Synthesis via Chlorination of 1-Methoxy-2-propanol

This protocol describes a robust method for converting the precursor alcohol to the target compound.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methoxy-2-propanol (1.0 eq).
- Inert Atmosphere: Purge the system with dry nitrogen.
- Cooling: Cool the flask to 0 °C using an ice-water bath.
- Reagent Addition: Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
- Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

- Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
- Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by fractional distillation to yield pure **2-chloro-1-methoxypropane**.



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Caption: Workflow for Synthesis and Purification.

## Safety and Handling

**2-Chloro-1-methoxypropane** is a chemical that requires careful handling.

- Personal Protective Equipment: Always use personal protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat.[\[10\]](#)
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing vapors.[\[10\]](#)
- Ignition Sources: Keep away from all sources of ignition as it may be flammable.[\[10\]](#)
- Spills: In case of a spill, evacuate the area, remove ignition sources, and absorb the material with an inert substance. Prevent it from entering drains.[\[10\]](#)
- First Aid:
  - Inhalation: Move to fresh air.[\[10\]](#)
  - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[\[10\]](#)
  - Eye Contact: Rinse eyes with water for at least 15 minutes.[\[10\]](#)
  - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[10\]](#)

## Conclusion

**2-Chloro-1-methoxypropane** is a valuable and versatile chemical intermediate. Its specific arrangement of a secondary chloride and a primary ether functional group dictates its synthesis, reactivity, and utility. A thorough understanding of its properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe use in both academic research and large-scale industrial applications, particularly in the agrochemical sector.

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